Indanazoline (N-(2-imidazolin-2-yl)-N-(4-indanyl)amine) is a synthetic imidazoline derivative developed for its vasoconstrictive properties. [, , , ] While often studied for its potential in treating nasal congestion, this analysis will focus solely on the scientific research applications of indanazoline, excluding any drug dosage or side effect information.
Indanazoline is derived from the reaction of 2,3-dihydro-1H-indene with imidazole or through other synthetic routes involving imidazolidinone derivatives. It is classified under the category of imidazolines, which are known for their interaction with adrenergic receptors, particularly alpha-adrenergic receptors in the human body. The compound has the IUPAC name N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine and is often encountered in its hydrochloride form for pharmaceutical applications.
The synthesis of indanazoline can be achieved through several methods:
Indanazoline features a complex molecular structure characterized by its imidazoline ring fused with an indene moiety. The molecular formula is , and it has specific structural attributes:
Indanazoline participates in various chemical reactions:
Indanazoline primarily exerts its pharmacological effects through interaction with alpha-adrenergic receptors located in the nasal mucosa. Upon administration, it stimulates these receptors, leading to vasoconstriction in blood vessels within the nasal passages. This action reduces blood flow and swelling, alleviating nasal congestion effectively. Research indicates that indanazoline's decongestant effects are comparable to those of other common agents like xylometazoline, showing similar efficacy without significantly affecting mucociliary function .
Indanazoline exhibits several notable physical and chemical properties:
Indanazoline has diverse applications in scientific research and medicine:
Heterocyclic compounds represent a cornerstone of medicinal chemistry, characterized by ring structures containing at least one heteroatom (typically nitrogen, oxygen, or sulfur). Their exceptional versatility enables targeted interactions with biological macromolecules, influencing drug potency, selectivity, and metabolic stability. Nitrogen-containing heterocycles, particularly five-membered rings like imidazoles and indanes, frequently serve as pharmacophores due to their ability to participate in hydrogen bonding, dipole interactions, and π-stacking within enzyme binding sites [3] [9]. Approximately 75% of FDA-approved small-molecule drugs contain at least one heterocyclic moiety, underscoring their indispensable role in drug discovery [9]. The structural diversity afforded by heterocycles allows for fine-tuning pharmacokinetic properties such as solubility, lipophilicity, and bioavailability, making them ideal scaffolds for developing therapeutics targeting diverse disease pathways, including cardiovascular, neurological, and infectious conditions [3] [6].
Indanazoline (Chemical Name: N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine; Molecular Formula: C₁₂H₁₅N₃; Molecular Weight: 201.27 g/mol) is a synthetically derived compound featuring a distinctive hybrid structure. It combines a 2-imidazoline ring—a five-membered heterocycle containing two nitrogen atoms—with a partially saturated indane (2,3-dihydro-1H-indene) moiety, a bicyclic system comprising a benzene ring fused to a cyclopentane ring [4] [8]. This molecular architecture is represented by the canonical SMILES notation: C1CN=C(NC2=CC=CC3CCCC=32)N1
and the InChI Key: KUCWWEPJRBANHL-UHFFFAOYSA-N
[4] [8]. Indanazoline's physicochemical profile includes moderate lipophilicity (predicted LogP ~1.7-2.28) and good aqueous solubility (predicted ~0.563 mg/mL), properties conducive to biological activity [2] [8]. Functionally, it is characterized by a pronounced vasoconstrictive effect following local or systemic administration, a property attributed to its α-adrenergic receptor agonist activity mediated by the imidazoline moiety [7].
Table 1: Key Physicochemical Properties of Indanazoline
Property | Value | Source/Description |
---|---|---|
Molecular Formula | C₁₂H₁₅N₃ | [4] [8] |
Molecular Weight | 201.27 g/mol | [4] [8] |
SMILES Notation | C1CN=C(NC2=CC=CC3CCCC=32)N1 | Canonical structure [8] |
InChI Key | KUCWWEPJRBANHL-UHFFFAOYSA-N | Unique identifier [8] |
ATC Code | R01AA15 | Topical nasal decongestant classification [2] |
Predicted Water Solubility | 0.563 mg/mL | ALOGPS prediction [2] |
Predicted LogP | 1.7 - 2.28 | Range from ALOGPS/Chemaxon predictions [2] |
The development of indanazoline occurred within the broader context of imidazoline derivative research in the mid-to-late 20th century. Imidazolines like naphazoline and xylometazoline were already established as decongestants due to their sympathomimetic vasoconstrictive properties. Indanazoline emerged as a structural analog designed to optimize receptor binding and duration of action [7]. Its synthesis leveraged established heterocyclic chemistry methodologies, likely involving the condensation of an appropriately substituted indane amine precursor with an imidazoline intermediate. While detailed synthetic patents are not fully detailed in the available sources, its assignment of the CAS Registry Number 40507-78-6 in 1976 indicates its first disclosure or synthesis around that period [4] [8]. Key pharmacological studies, primarily conducted in animal models, confirmed its potent vasoconstrictive action post-local or intravenous application, forming the basis for its therapeutic use as a topical decongestant, notably marketed as the monohydrochloride salt under names like Farial [7]. Its formal recognition by international nomenclature bodies (INN: Indanazoline) solidified its identity within medicinal chemistry [4].
While primarily recognized as a vasoconstrictor, indanazoline's core structure holds broader significance within medicinal chemistry. Its molecular framework exemplifies the strategic integration of two privileged heterocyclic motifs: the imidazoline ring (common in adrenergic agonists) and the indane system (offering rigidity and lipophilicity). This design principle highlights the importance of molecular hybridization for enhancing target engagement or selectivity [3] [9]. Although its clinical application remains focused on nasal decongestion, the imidazoline scaffold is pharmacologically versatile. Imidazoline derivatives are investigated for diverse applications including antihypertensives (I₁-receptor agonists like moxonidine), antiglaucoma agents (α₂-agonists), and even potential anticancer drugs [9]. Furthermore, indanazoline serves as a valuable chemical probe for studying α-adrenergic receptor pharmacology and vascular tone regulation. Its structure provides a foundation for synthetic modifications, potentially enabling the development of novel compounds targeting related G-protein coupled receptors (GPCRs) or enzymes, contingent on strategic functionalization of the indane or imidazoline rings [5] [9]. Research exploring the repurposing potential of established vasoconstrictors or leveraging their cores for new indications remains an active, though less prominent, area.
Table 2: Significant Heterocyclic Motifs in Drug Design and Their Relevance to Indanazoline
Heterocycle Type | Biological Significance | Examples in Drugs | Relevance to Indanazoline |
---|---|---|---|
Imidazoline (5-membered, 2N) | α-Adrenergic receptor agonism, I₁-imidazoline receptor binding | Naphazoline (decongestant), Moxonidine (antihypertensive) | Core pharmacophore responsible for vasoconstrictive activity |
Indane (Bicyclic, fused) | Confers rigidity, lipophilicity; scaffold for CNS activity | Donepezil (AChE inhibitor), Indacaterol (β₂-agonist) | Provides structural framework and modulates pharmacokinetics |
Combined Hybrid Structures | Enhanced selectivity, novel target engagement | Various kinase inhibitors, GPCR modulators | Demonstrates hybrid design principle integrating two bioactive cores |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7